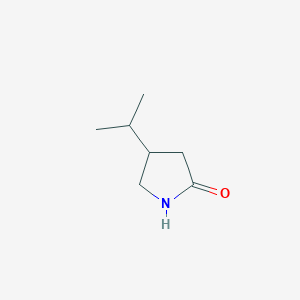

4-Isopropylpyrrolidin-2-one

描述

Structure

3D Structure

属性

IUPAC Name |

4-propan-2-ylpyrrolidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13NO/c1-5(2)6-3-7(9)8-4-6/h5-6H,3-4H2,1-2H3,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YWJNZEJGGLBELP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1CC(=O)NC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70610115 | |

| Record name | 4-(Propan-2-yl)pyrrolidin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70610115 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

127.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

89895-18-1 | |

| Record name | 4-(Propan-2-yl)pyrrolidin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70610115 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(propan-2-yl)pyrrolidin-2-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Significance of the Pyrrolidinone Core Structure in Organic Synthesis

The pyrrolidinone ring is a privileged scaffold in organic and medicinal chemistry, forming the core structure of numerous biologically and pharmacologically active molecules. frontiersin.orgresearchgate.net This five-membered nitrogen-containing heterocycle is a common feature in a vast array of natural products, particularly alkaloids, and is a foundational component in the design of many synthetic drugs. frontiersin.orgnih.gov Its prevalence is so significant that it ranks as one of the most common five-membered non-aromatic nitrogen heterocycles found in drugs approved by the U.S. Food and Drug Administration (FDA). nih.govtandfonline.com

The value of the pyrrolidinone scaffold in drug discovery stems from several key attributes:

Structural Versatility : The non-planar, sp³-hybridized nature of the saturated ring allows for the exploration of three-dimensional chemical space, a desirable trait for achieving specific interactions with biological targets like enzymes and receptors. nih.govnih.gov

Stereochemical Complexity : The pyrrolidinone ring can contain multiple stereocenters, allowing for the generation of a wide variety of stereoisomers. This is crucial as the biological activity of a molecule is often highly dependent on its specific 3D arrangement. nih.govnih.gov

Synthetic Accessibility : Numerous synthetic methods have been developed to construct and functionalize the pyrrolidinone ring, making it a versatile building block for creating libraries of compounds for screening. researchgate.net

Broad Biological Activity : Derivatives of the pyrrolidinone core have been shown to exhibit a wide spectrum of pharmacological effects, including antimicrobial, anticancer, anti-inflammatory, anticonvulsant, and antiviral activities. researchgate.nettandfonline.comresearchgate.net

This combination of structural and biological properties makes the pyrrolidinone moiety a versatile and attractive starting point for the design and development of novel therapeutic agents. frontiersin.org

Reaction Mechanisms and Chemical Transformations of 4 Isopropylpyrrolidin 2 One

Nucleophilic Substitution Pathways Involving the Pyrrolidinone Ring System

Nucleophilic substitution reactions are fundamental to the modification of the pyrrolidinone scaffold. organic-chemistry.orglibretexts.org These reactions typically occur at two primary sites: the nitrogen atom and the carbonyl carbon.

N-Substitution: The nitrogen atom of the lactam is nucleophilic, but its reactivity is tempered by the delocalization of its lone pair into the adjacent carbonyl group. Deprotonation with a suitable base enhances its nucleophilicity, allowing it to react with various electrophiles in a nucleophilic substitution manner. Common transformations include N-alkylation and N-acylation.

N-Alkylation: In the presence of a base like sodium hydride (NaH), the lactam nitrogen is deprotonated to form a sodium salt. This salt then acts as a potent nucleophile, attacking alkyl halides (R-X) to form N-alkylated 4-isopropylpyrrolidin-2-ones. This is a classic example of an SN2 reaction. youtube.com The rate of this reaction is dependent on the concentration of both the lactam salt and the alkyl halide. youtube.com

N-Acylation: Similarly, the deprotonated lactam can react with acylating agents such as acid chlorides or anhydrides to yield N-acylated products. This reaction is crucial for introducing various functional groups to the nitrogen atom.

Reactions at the Carbonyl Carbon: The carbonyl carbon is electrophilic and susceptible to attack by strong nucleophiles. This can lead to ring-opening reactions. For instance, hydrolysis of the lactam under acidic or basic conditions involves the nucleophilic attack of water or a hydroxide (B78521) ion on the carbonyl carbon, ultimately leading to the formation of the corresponding γ-amino acid, 4-amino-5-methylhexanoic acid.

The synthesis of substituted pyrrolidin-2-ones can also proceed via pathways that involve intramolecular nucleophilic substitution. For example, methods have been developed for synthesizing 1,5-substituted pyrrolidin-2-ones from donor-acceptor cyclopropanes and primary amines. nih.gov In these processes, the amine acts as a nucleophile, initiating a ring-opening of the cyclopropane, which is followed by an intramolecular cyclization (lactamization) that forms the pyrrolidinone ring. nih.gov

| Reaction Type | Nucleophile | Electrophile | Product Class |

| N-Alkylation | Deprotonated Lactam | Alkyl Halide (R-X) | N-Alkyl-4-isopropylpyrrolidin-2-one |

| N-Acylation | Deprotonated Lactam | Acyl Halide (RCOX) | N-Acyl-4-isopropylpyrrolidin-2-one |

| Hydrolysis | Water / Hydroxide | Lactam Carbonyl | 4-Amino-5-methylhexanoic acid |

Electrophilic Additions and Functionalization Reactions

While the term "electrophilic addition" typically refers to reactions with unsaturated systems like alkenes savemyexams.comchemguide.co.uk, the functionalization of the saturated 4-isopropylpyrrolidin-2-one ring can be achieved through reactions with electrophiles at nucleophilic sites created in situ.

α-Carbon Functionalization: The protons on the carbons adjacent to the carbonyl group (α-carbons) are weakly acidic. Treatment with a strong base, such as lithium diisopropylamide (LDA), can generate an enolate. This enolate is a powerful nucleophile that can react with a range of electrophiles.

α-Alkylation: The enolate can be alkylated by treating it with an alkyl halide. This allows for the introduction of an alkyl group at the C3 or C5 position of the pyrrolidinone ring.

Aldol Reactions: The enolate can also react with aldehydes or ketones in an aldol-type reaction to form β-hydroxy lactams.

Reactions involving the Carbonyl Oxygen: The carbonyl oxygen has lone pairs of electrons and can act as a Lewis base, reacting with electrophiles. For example, protonation of the carbonyl oxygen under acidic conditions activates the carbonyl carbon towards nucleophilic attack. Silylation of the oxygen can lead to the formation of silyl (B83357) enol ethers, which are versatile intermediates in organic synthesis.

The (R)-enantiomer of this compound has been noted to participate in sulfonamide-catalyzed nitrosylation, which represents a functionalization reaction leading to γ-lactam products with high enantiomeric excess.

| Reaction Site | Base/Reagent | Electrophile | Product Type |

| α-Carbon | LDA | Alkyl Halide | α-Alkyl-4-isopropylpyrrolidin-2-one |

| α-Carbon | LDA | Aldehyde/Ketone | β-Hydroxy lactam derivative |

| Nitrogen | NaH | Alkyl Halide | N-Alkyl-4-isopropylpyrrolidin-2-one |

Rearrangement Processes in Substituted Pyrrolidin-2-ones

Substituted pyrrolidin-2-ones can be precursors for various molecular rearrangements, which are powerful tools for constructing complex molecular architectures. While specific examples involving this compound are not extensively documented, analogous systems undergo well-established rearrangements.

One of the most significant rearrangement reactions applicable to derivatives of pyrrolidinones is the Claisen rearrangement, a nih.govnih.gov-sigmatropic rearrangement. wikipedia.org For this to occur, a precursor with an allyl vinyl ether-like structure must be synthesized from the pyrrolidinone. For instance, an N-allyl-pyrrolidin-2-one could be converted to its corresponding ketene (B1206846) N,O-acetal. Heating this intermediate would initiate the rearrangement, leading to a C-allylated product with the allyl group transferred to the C3 position of the ring.

Another relevant transformation is the 1,3-diaza-Claisen rearrangement. nih.govacs.orgacs.org This reaction has been demonstrated on vinyl pyrrolidines tethered to carbodiimides, which are generated in situ. nih.govacs.orgacs.org The process involves an intramolecular addition of the pyrrolidine (B122466) amine to the carbodiimide, followed by the nih.govnih.gov-sigmatropic rearrangement to yield ring-expanded bicyclic guanidines. nih.govacs.orgacs.org The reaction pathway can proceed through either a zwitterionic or a cationic intermediate, with density functional theory calculations suggesting the cationic pathway is lower in energy. acs.org

| Rearrangement Type | Key Intermediate | General Outcome |

| Claisen Rearrangement | Allyl vinyl ether analogue | C-Alkylation at the α-position |

| 1,3-Diaza-Claisen Rearrangement | Zwitterionic/Cationic intermediate | Ring-expanded bicyclic guanidines |

Oxidative and Reductive Transformations of this compound

The pyrrolidinone ring can undergo both oxidative and reductive transformations, targeting either the amide functional group or the hydrocarbon backbone.

Reductive Transformations: The most common reduction of a lactam like this compound involves the conversion of the amide carbonyl group to a methylene (B1212753) group (CH₂). This is typically achieved using powerful reducing agents.

Reduction to Pyrrolidine: Treatment with strong reducing agents such as lithium aluminum hydride (LiAlH₄) or borane (B79455) (BH₃) reduces the amide to an amine. In this case, this compound would be converted to 4-isopropylpyrrolidine. This transformation is a fundamental method for synthesizing substituted pyrrolidine rings from their corresponding lactams.

Oxidative Transformations: Oxidation reactions can introduce new functional groups or lead to ring-opening. The specific outcome depends on the oxidant used and the reaction conditions.

α-Hydroxylation: Oxidation at the α-position (C3 or C5) can be achieved using reagents like molybdenum-based oxidants, leading to the introduction of a hydroxyl group.

Oxidative Cleavage: Strong oxidizing agents, such as potassium permanganate (B83412) or ozone, under harsh conditions can lead to the cleavage of the ring, breaking it down into smaller carboxylic acid fragments.

Advanced Oxidation Processes (AOPs): In environmental contexts, compounds with similar structures can be degraded by AOPs, which generate highly reactive hydroxyl radicals. mdpi.com These radicals can attack the molecule at various positions, leading to hydroxylation, bond cleavage, and eventual mineralization. mdpi.com

| Transformation | Reagent(s) | Product |

| Reduction | Lithium Aluminum Hydride (LiAlH₄) | 4-Isopropylpyrrolidine |

| α-Hydroxylation | Molybdenum-based oxidants | α-Hydroxy-4-isopropylpyrrolidin-2-one |

| Oxidative Cleavage | Strong oxidants (e.g., KMnO₄) | Acyclic carboxylic acid derivatives |

Derivatization and Structural Modification of 4 Isopropylpyrrolidin 2 One

Synthetic Routes to Functionalized 4-Isopropylpyrrolidin-2-one Derivatives

Research into the functionalization of this compound has explored its utility in asymmetric catalysis. One notable application involves the stereoselective synthesis of other γ-lactam products.

Specifically, the (R)-enantiomer of this compound is utilized in sulfonamide-catalyzed nitrosylation reactions. This process allows for the production of γ-lactam products with a high degree of enantiomeric excess (ee). The inherent chirality of the (R)-4-Isopropylpyrrolidin-2-one starting material directs the stereochemical outcome of the reaction, a level of control that is absent when using non-chiral analogues.

Detailed synthetic protocols and the full scope of substrates for this specific transformation are part of ongoing research into catalytic asymmetric methods. Beyond this specific application, comprehensive studies detailing a wide variety of synthetic routes to other functionalized derivatives of this compound are not extensively documented in publicly available scientific literature.

Incorporation of this compound as a Building Block in Complex Molecular Architectures

While the pyrrolidinone core is a common motif in medicinal chemistry and natural products, specific and detailed examples of this compound being incorporated as a building block into complex molecular architectures are not widely reported in peer-reviewed journals. The potential for its use exists, given the general utility of substituted lactams, but explicit demonstrations are limited.

There is limited available information detailing the development and application of specific synthons derived directly from this compound. While the molecule itself can be considered a chiral synthon, its further conversion into more elaborate, reactive intermediates for broader synthetic use is not a focus of the current body of scientific literature.

Advanced Analytical Methodologies for the Characterization of 4 Isopropylpyrrolidin 2 One

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural determination of organic molecules like 4-Isopropylpyrrolidin-2-one. By mapping the chemical environments of NMR-active nuclei, primarily ¹H (proton) and ¹³C (carbon-13), a complete picture of the molecular skeleton and connectivity can be assembled.

¹H and ¹³C NMR Spectroscopy: The ¹H NMR spectrum provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. For this compound, distinct signals are expected for the protons of the isopropyl group, the methylene (B1212753) groups of the pyrrolidinone ring, the methine proton at the 4-position, and the amide N-H proton. The integration of these signals corresponds to the number of protons of each type.

The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms. A Distortionless Enhancement by Polarization Transfer (DEPT) experiment can further distinguish between methyl (CH₃), methylene (CH₂), methine (CH), and quaternary carbons.

Two-Dimensional (2D) NMR Techniques: To confirm the precise connectivity, 2D NMR experiments are employed.

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically on adjacent carbon atoms. It would show correlations between the isopropyl methine proton and the methyl protons, as well as connections among the protons on the pyrrolidinone ring.

HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates each proton signal with the signal of the carbon atom to which it is directly attached, allowing for the definitive assignment of ¹H and ¹³C signals for all C-H bonds.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range couplings between protons and carbons (typically over two or three bonds). It is crucial for establishing the connectivity across quaternary carbons or heteroatoms, such as linking the isopropyl group to the C4 position of the pyrrolidinone ring and identifying the carbons adjacent to the amide carbonyl and nitrogen atoms.

The combination of these NMR techniques allows for the complete and unambiguous assignment of all proton and carbon signals, thus confirming the molecular structure of this compound.

Interactive Table: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Multiplicity (¹H) | Notes |

| C=O (C2) | - | ~177 | - | Carbonyl carbon, characteristic downfield shift. |

| CH₂ (C3) | ~2.1-2.6 | ~35 | Multiplet | Protons adjacent to the carbonyl group. |

| CH (C4) | ~2.3-2.8 | ~45 | Multiplet | Methine proton attached to the isopropyl group. |

| CH₂ (C5) | ~3.1-3.6 | ~48 | Multiplet | Protons adjacent to the nitrogen atom. |

| CH (Isopropyl) | ~1.8-2.2 | ~32 | Multiplet | Isopropyl methine proton. |

| CH₃ (Isopropyl) | ~0.9-1.1 | ~19 | Doublet | Isopropyl methyl protons. |

| N-H | ~7.0-8.0 | - | Broad Singlet | Amide proton, chemical shift can be solvent-dependent. |

Mass Spectrometry (MS) Techniques for Molecular Identity and Purity Assessment

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions, providing essential information about a compound's molecular weight and elemental composition. When coupled with fragmentation techniques, it also offers structural insights.

Molecular Ion Determination: Soft ionization techniques, such as Electrospray Ionization (ESI) or Chemical Ionization (CI), are used to generate the molecular ion (e.g., [M+H]⁺ or [M-H]⁻) with minimal fragmentation. High-Resolution Mass Spectrometry (HRMS) can measure the m/z of this ion with very high accuracy, allowing for the determination of the compound's elemental formula, which is a critical step in confirming its identity.

Structural Fragmentation Analysis: Hard ionization techniques like Electron Impact (EI) cause the molecular ion to fragment in a reproducible manner. The resulting fragmentation pattern serves as a molecular fingerprint that can be used for structural elucidation and identification by comparing it to spectral libraries. For this compound (Molecular Weight: 127.19 g/mol ), key fragmentation pathways would likely involve:

Loss of the isopropyl group ([M-43]⁺).

Cleavage of the pyrrolidinone ring, leading to characteristic fragments of the lactam structure.

Tandem mass spectrometry (MS/MS) can be used to isolate a specific ion (like the molecular ion) and induce fragmentation through collision-induced dissociation (CID), providing more detailed structural information and enhancing analytical specificity.

Interactive Table: Predicted Key Mass Spectrometry Fragments for this compound (EI)

| m/z Value | Proposed Fragment | Formula | Notes |

| 127 | [M]⁺ | C₇H₁₃NO | Molecular Ion |

| 112 | [M-CH₃]⁺ | C₆H₁₀NO | Loss of a methyl group. |

| 84 | [M-C₃H₇]⁺ | C₄H₆NO | Loss of the isopropyl group. |

| 71 | [C₃H₅NO]⁺ | C₃H₅NO | Fragment from ring cleavage. |

| 56 | [C₃H₆N]⁺ | C₃H₆N | Fragment from ring cleavage. |

| 43 | [C₃H₇]⁺ | C₃H₇ | Isopropyl cation. |

Chromatographic Techniques for Separation and Quantification (e.g., HPLC, GC)

Chromatography is fundamental for separating this compound from impurities, reaction byproducts, or other components in a mixture, as well as for its precise quantification. The choice between High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) depends on the compound's properties and the analytical requirements.

High-Performance Liquid Chromatography (HPLC): HPLC is a versatile technique for the analysis of moderately polar, non-volatile compounds like this compound.

Mode: Reversed-phase HPLC is typically the method of choice.

Stationary Phase: A C18 (octadecylsilyl) column is commonly used, which separates compounds based on their hydrophobicity.

Mobile Phase: A mixture of water and an organic solvent, such as acetonitrile (B52724) or methanol, is used as the eluent. A gradient elution (where the solvent composition is changed over time) may be employed to achieve optimal separation.

Detection: Ultraviolet (UV) detection is suitable, as the amide chromophore absorbs in the low UV region (around 200-220 nm).

HPLC is widely used for purity assessment and quantitative analysis in quality control settings.

Gas Chromatography (GC): GC is suitable for compounds that are volatile and thermally stable. This compound, with a moderate molecular weight, is amenable to GC analysis.

Injection: The sample is vaporized in a heated injection port.

Stationary Phase: A capillary column with a non-polar or mid-polar stationary phase (e.g., based on polydimethylsiloxane) is typically used.

Detection: A Flame Ionization Detector (FID) is commonly employed for organic compounds, offering high sensitivity and a wide linear range. Mass Spectrometry (GC-MS) can also be used as a detector to provide both separation and mass-based identification.

Interactive Table: Typical Chromatographic Conditions for Pyrrolidinone Derivatives

| Parameter | HPLC Method | GC Method |

| Technique | Reversed-Phase HPLC | Capillary GC |

| Column | C18, 3-5 µm particle size | 5% Phenyl Polysiloxane, 30 m length |

| Mobile Phase / Carrier Gas | Acetonitrile/Water Gradient | Helium or Nitrogen |

| Flow Rate | 0.5 - 1.5 mL/min | 1 - 2 mL/min |

| Temperature | Ambient or slightly elevated (e.g., 30-40 °C) | Temperature program (e.g., 100 °C to 250 °C) |

| Detector | UV-Vis (e.g., at 210 nm) | Flame Ionization Detector (FID) or Mass Spectrometer (MS) |

| Application | Purity determination, quantification | Analysis of volatile impurities, quantification |

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy in Pyrrolidinone Analysis

Vibrational and electronic spectroscopy techniques like IR and UV-Vis provide complementary information, primarily related to the functional groups present in the molecule.

Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of its chemical bonds. It is an excellent tool for identifying functional groups. The IR spectrum of this compound is expected to show characteristic absorption bands for:

N-H Stretch: A moderate to strong band around 3200-3400 cm⁻¹, characteristic of the secondary amide.

C-H Stretch: Bands just below 3000 cm⁻¹ corresponding to the sp³ C-H bonds of the alkyl portions.

C=O Stretch (Amide I band): A very strong and sharp absorption band around 1670-1700 cm⁻¹, which is highly characteristic of the five-membered lactam ring.

N-H Bend (Amide II band): A band typically found around 1550 cm⁻¹.

The presence and position of these bands provide strong evidence for the pyrrolidinone structure.

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy measures the absorption of UV or visible light, which corresponds to electronic transitions within the molecule. The absorption is characteristic of chromophores (light-absorbing groups). The main chromophore in this compound is the amide functional group (-C=O)-N-). Saturated amides typically exhibit a weak n→π* electronic transition at a wavelength (λmax) around 200-220 nm. While this absorption can be used for quantitative analysis according to the Beer-Lambert law, it is not highly specific and provides limited information for structural elucidation compared to NMR or IR spectroscopy.

Interactive Table: Spectroscopic Data for Functional Group Analysis of this compound

| Technique | Functional Group | Characteristic Absorption | Notes |

| IR Spectroscopy | Amide N-H | ~3200-3400 cm⁻¹ (stretch) | Position can be affected by hydrogen bonding. |

| Alkyl C-H | ~2850-2960 cm⁻¹ (stretch) | Confirms the presence of the isopropyl and ring methylene groups. | |

| Amide C=O | ~1670-1700 cm⁻¹ (stretch) | Very strong and characteristic band for a γ-lactam. | |

| UV-Vis Spectroscopy | Amide C=O | λmax ≈ 200-220 nm | Weak n→π* transition, useful for quantification. |

Computational Chemistry and Theoretical Studies on 4 Isopropylpyrrolidin 2 One

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule by solving approximations of the Schrödinger equation. nih.gov These methods determine the electronic structure, which governs a molecule's geometry, stability, and reactivity. nih.gov For 4-isopropylpyrrolidin-2-one, such calculations can elucidate how the isopropyl group and the lactam ring influence the distribution of electrons and the molecule's propensity to engage in chemical reactions.

A key output of these calculations is the characterization of frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.gov The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy indicates its ability to accept electrons. researchgate.net The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a crucial indicator of chemical reactivity and kinetic stability. muni.czschrodinger.com A smaller gap generally suggests higher reactivity, as less energy is required to excite an electron to a higher energy state. nih.gov These parameters, along with others like dipole moment and partial atomic charges, provide a detailed picture of the molecule's reactivity hotspots. schrodinger.com

| Calculated Property | Illustrative Value | Significance |

|---|---|---|

| HOMO Energy | -7.2 eV | Indicates electron-donating capability. |

| LUMO Energy | -1.6 eV | Indicates electron-accepting capability. |

| HOMO-LUMO Gap (ΔE) | 5.6 eV | Correlates with chemical stability and reactivity. schrodinger.com |

| Dipole Moment | 3.8 D | Measures molecular polarity and influences intermolecular interactions. |

| Ionization Potential | 7.2 eV | Energy required to remove an electron. |

| Electron Affinity | 1.6 eV | Energy released when an electron is added. |

Molecular Dynamics Simulations of Pyrrolidinone-Containing Systems

While quantum chemical calculations describe the static electronic properties of a molecule, molecular dynamics (MD) simulations provide a view of its dynamic evolution over time. MD simulations model the movement of atoms and molecules by solving Newton's equations of motion, offering insights into conformational changes, intermolecular interactions, and the influence of the surrounding environment, such as a solvent. nih.gov

For systems containing the pyrrolidinone scaffold, MD simulations are used to explore a range of phenomena. This includes studying the conformational flexibility of the five-membered ring, analyzing the interactions between pyrrolidinone derivatives and biological targets like proteins, and understanding how these molecules behave in different solvents. nih.gov The simulation requires a force field—a set of parameters that defines the potential energy of the system—and the specification of environmental conditions like temperature and pressure to mimic realistic laboratory settings. mdpi.compubcompare.ai The resulting trajectory provides a detailed, atomistic movie of the system's behavior over time, from picoseconds to microseconds or longer.

| Parameter | Example Specification | Purpose |

|---|---|---|

| Force Field | CHARMM / AMBER | Defines the potential energy function for atoms and bonds. nih.gov |

| Solvent Model | TIP3P Water | Explicitly models the surrounding water molecules. nih.gov |

| Ensemble | NPT (Isothermal-Isobaric) | Maintains constant number of particles, pressure, and temperature. nih.gov |

| Temperature | 298 K (25 °C) | Simulates room temperature conditions. mdpi.com |

| Pressure | 1 atm | Simulates atmospheric pressure. nih.gov |

| Time Step | 2.0 fs | The interval between successive calculations of forces and positions. nih.gov |

| Simulation Duration | 100 ns | The total time over which the system's dynamics are observed. |

Density Functional Theory (DFT) Applications in Reaction Mechanism Elucidation

Density Functional Theory (DFT) is a powerful and widely used quantum chemical method that calculates the electronic structure of a system based on its electron density. It offers a favorable balance between accuracy and computational cost, making it an ideal tool for investigating the mechanisms of complex chemical reactions. nih.gov

For reactions involving the pyrrolidinone core, such as its synthesis or subsequent functionalization, DFT can be used to map the entire potential energy surface. acs.org This involves identifying and calculating the energies of reactants, products, and any intermediates and transition states that connect them. researchgate.net By determining the energy barriers (activation energies) for each step, researchers can predict the most likely reaction pathway and understand factors that influence reaction rate and selectivity. acs.orgresearchgate.net For example, DFT calculations could be employed to study the N-alkylation or C-acylation of this compound, revealing the precise geometry of the transition state and the energetic cost of the reaction, thereby guiding the choice of reagents and reaction conditions. nih.gov

| Species | Relative Energy (kcal/mol) | Description |

|---|---|---|

| Reactants | 0.0 | Starting materials of the reaction, defined as the energy reference. |

| Transition State (TS) | +21.5 | The highest energy point along the reaction coordinate; its energy determines the reaction rate. acs.org |

| Intermediate | -5.2 | A metastable species formed during the reaction. |

| Products | -15.0 | The final species formed in the reaction step. |

Cheminformatics Approaches for Pyrrolidinone Library Design and Analysis

Cheminformatics applies computational methods to solve chemical problems, particularly in the context of drug discovery and materials science. A key application is the design, analysis, and optimization of chemical libraries—large collections of related compounds.

The this compound scaffold can serve as a starting point for the design of a virtual combinatorial library. researchgate.net In this process, various chemical substituents are computationally attached to different positions on the core structure to generate thousands or millions of virtual derivatives. Cheminformatics tools are then used to calculate a wide range of molecular descriptors for each compound in the library, such as molecular weight, lipophilicity (logP), solubility, and the number of hydrogen bond donors and acceptors. This data allows for the analysis of the library's chemical diversity and its adherence to criteria for drug-likeness, such as Lipinski's Rule of Five. By filtering and clustering the virtual compounds based on these properties, researchers can select a smaller, more manageable set of diverse and promising candidates for chemical synthesis and experimental screening.

| Step | Description | Tools and Techniques |

|---|---|---|

| 1. Scaffold Selection | Choosing a core structure, such as this compound, known for its relevance. | Chemical databases, literature review. |

| 2. Virtual Enumeration | Computationally generating a large library of derivatives by adding various substituents (R-groups). | Combinatorial library enumeration software. |

| 3. Descriptor Calculation | Calculating physicochemical and structural properties for each virtual compound. | Molecular descriptor software (e.g., RDKit, PaDEL). |

| 4. Filtering and Analysis | Applying filters (e.g., drug-likeness rules) and analyzing the diversity of the chemical space covered. | Lipinski's Rule of Five, Principal Component Analysis (PCA), Tanimoto similarity. |

| 5. Compound Selection | Selecting a diverse and representative subset of compounds for synthesis and testing. | Clustering algorithms, diversity-based selection methods. |

Natural Occurrence and Isolation of 4 Isopropylpyrrolidin 2 One and Its Derivatives

Identification of Pyrrolidinone-Containing Secondary Metabolites from Biological Sources

The identification of pyrrolidinone-containing natural products involves the extraction of metabolites from a biological source, followed by chromatographic separation and spectroscopic analysis to elucidate their structures. Marine and terrestrial fungi have proven to be a rich source of these compounds. mdpi.comresearchgate.netnih.gov

One example of a 4-substituted pyrrolidin-2-one derivative is nigrosporamide A, which was isolated from the endophytic fungus Nigrospora sphaerica. frontiersin.org This compound exhibits significant antifungal activity. The isolation process typically involves fermentation of the fungus on a suitable medium, followed by extraction of the culture broth and mycelium with organic solvents like ethyl acetate. The crude extract is then subjected to various chromatographic techniques, such as column chromatography and high-performance liquid chromatography (HPLC), to purify the individual compounds. frontiersin.orgnih.govmdpi.comhilarispublisher.com

Marine environments also harbor organisms that produce pyrrolidinone alkaloids. mdpi.comnih.govmdpi.com For instance, various pyrrolidine (B122466) alkaloids have been identified from marine-derived Aspergillus species. mdpi.comresearchgate.net The general workflow for identifying these metabolites includes collection of the marine organism (e.g., sponge, fungus), extraction with appropriate solvents, and purification using chromatographic methods to isolate the pure compounds for structure determination. stanford.edu

Below is a table summarizing examples of naturally occurring pyrrolidinone derivatives.

| Compound Name | Biological Source | Organism Type |

| Nigrosporamide A | Nigrospora sphaerica | Endophytic Fungus |

| Various Pyrrolidine Alkaloids | Aspergillus species | Marine-derived Fungus |

Biosynthetic Pathways Leading to 4-Isopropylpyrrolidin-2-one Analogues

The biosynthesis of the pyrrolidin-2-one ring in natural products can occur through several distinct pathways. While the specific pathway for this compound is not defined due to its apparent absence as a known natural product, the biosynthesis of its analogues provides significant insight into its potential formation.

One major route to substituted pyrrolidin-2-ones involves hybrid polyketide synthase-nonribosomal peptide synthetase (PKS-NRPS) enzymes. researchgate.net In this pathway, a polyketide chain is assembled by a PKS, and an amino acid is incorporated by an NRPS. The subsequent cyclization and reduction of the resulting intermediate leads to the formation of the substituted pyrrolidin-2-one ring. The specific alkyl or functional group at the 4-position would be determined by the extender units used by the PKS during the polyketide chain assembly. researchgate.net

Another relevant biosynthetic pathway is that of ectoine (B1671093), a compatible solute found in many halophilic bacteria. researchgate.netsxrebecca.comnih.govnih.gov The biosynthesis of ectoine begins with the precursor L-aspartate-β-semialdehyde. nih.govnih.gov A series of enzymatic reactions, including transamination, acetylation, and cyclization, leads to the formation of the cyclic structure. nih.govnih.govresearchgate.net This pathway, which constructs a pyrrolidine-like ring from amino acid precursors, serves as a model for the potential biosynthesis of 4-substituted pyrrolidin-2-one analogues from branched-chain amino acids like valine or leucine, which could provide the isopropyl or related alkyl groups.

The key enzymes and intermediates in the ectoine biosynthetic pathway are outlined in the table below.

| Enzyme | Intermediate | Reaction |

| L-2,4-diaminobutyrate transaminase (EctB) | L-aspartate-β-semialdehyde | Transamination to L-2,4-diaminobutyrate |

| L-2,4-diaminobutyrate acetyltransferase (EctA) | L-2,4-diaminobutyrate | Acetylation to N-γ-acetyl-L-2,4-diaminobutyrate |

| Ectoine synthase (EctC) | N-γ-acetyl-L-2,4-diaminobutyrate | Cyclization and water elimination to form ectoine |

Catalysis in the Synthesis and Transformation of 4 Isopropylpyrrolidin 2 One

General Principles and Types of Catalysis Relevant to Pyrrolidinones

Catalysis is the process of increasing the rate of a chemical reaction by adding a substance known as a catalyst. Catalysts work by providing an alternative reaction pathway with a lower activation energy. For the synthesis of pyrrolidinones, including 4-isopropylpyrrolidin-2-one, several key principles of catalysis are relevant:

Activation of Substrates: Catalysts can activate reactants, making them more susceptible to chemical transformation. For instance, a catalyst might activate a carbonyl group or a C-H bond, facilitating cyclization or substitution reactions to form the pyrrolidinone ring.

Stereocontrol: In the synthesis of chiral molecules like this compound, chiral catalysts can direct the formation of one enantiomer over the other, which is crucial for pharmaceutical applications.

The main types of catalysis applicable to pyrrolidinone synthesis are:

Homogeneous Catalysis: The catalyst is in the same phase as the reactants. This often allows for high selectivity and activity due to the well-defined nature of the catalytic species.

Heterogeneous Catalysis: The catalyst and reactants are in different phases (e.g., a solid catalyst in a liquid reaction mixture). This facilitates catalyst separation and recycling.

Organocatalysis: Small organic molecules are used as catalysts. This field has seen significant growth, particularly in asymmetric synthesis.

Biocatalysis: Enzymes or whole microbial cells are used as catalysts, offering high selectivity under mild conditions.

Homogeneous Catalysis in Pyrrolidinone Chemistry

Homogeneous catalysis plays a significant role in the synthesis of pyrrolidinones, often involving transition metal complexes that can catalyze a variety of transformations. While direct examples for this compound are not extensively documented, related reactions provide insight into potential synthetic strategies.

One common approach is the reductive amination of γ-keto acids or their esters. Homogeneous catalysts, such as those based on ruthenium or rhodium, can facilitate both the reduction and cyclization steps in a one-pot process. For example, the synthesis of N-methylpyrrolidone has been achieved using a Co-Ru/N-methylpyrrolidone catalyst system for the conversion of CO and H2, demonstrating the potential of homogeneous catalysis in forming the pyrrolidinone ring. beilstein-journals.org

Another relevant transformation is the carbonylation of unsaturated amines. Rhodium-based homogeneous catalysts, for instance, are known to catalyze the carbonylation of allylic amines to produce β,γ-unsaturated amides, which can be precursors to substituted pyrrolidinones.

| Catalyst System | Reactants | Product | Yield (%) | Conditions | Reference |

| Co-Ru-Li/N-methylpyrrolidone | CO, H2 | N-methylpyrrolidone | Not specified | 200 °C, 10-20 MPa | beilstein-journals.org |

| Rhodium complex | Allylic amine, CO | β,γ-Unsaturated amide | Varies | Varies | N/A |

This table presents representative examples of homogeneous catalysis for the synthesis of pyrrolidinone structures; specific data for this compound is not available.

Heterogeneous Catalysis for Efficient Synthesis Pathways

Heterogeneous catalysts are attractive for industrial applications due to their ease of separation and recyclability. In the context of pyrrolidinone synthesis, they are often employed in hydrogenation and amination reactions.

The industrial preparation of pyrrolidine (B122466), a related compound, involves the reaction of 1,4-butanediol (B3395766) and ammonia (B1221849) over a cobalt- and nickel oxide catalyst supported on alumina. researchgate.net This highlights the utility of heterogeneous catalysts in forming the five-membered nitrogen-containing ring. A similar approach could be envisioned for the synthesis of this compound from a suitably substituted precursor.

The reductive amination of levulinic acid and its derivatives to form pyrrolidinones can also be achieved using heterogeneous catalysts. For example, supported palladium, platinum, or nickel catalysts are effective for this transformation. The choice of support (e.g., carbon, silica, alumina) and reaction conditions can influence the selectivity and yield of the desired pyrrolidinone.

| Catalyst | Reactants | Product | Yield (%) | Conditions | Reference |

| Co/Ni oxide on Alumina | 1,4-butanediol, NH3 | Pyrrolidine | High | 165–200 °C, 17–21 MPa | researchgate.net |

| Pd/C | Levulinic acid, Amine | N-substituted pyrrolidinone | Varies | H2 pressure, solvent | N/A |

| Chiral Pyrrolidine Bridged POSS | Aldehyde, Nitrostyrene | Substituted Pyrrolidine | 85-91 | Room temp, neat | acs.org |

This table showcases examples of heterogeneous catalysis for the synthesis of pyrrolidine and related structures, providing a basis for potential routes to this compound.

Organocatalysis in Asymmetric Pyrrolidinone Transformations

Organocatalysis has emerged as a powerful tool for the asymmetric synthesis of chiral molecules, including substituted pyrrolidinones. Proline and its derivatives are prominent organocatalysts that can mimic the action of enzymes in promoting stereoselective reactions. orgsyn.orgnih.gov These catalysts typically operate via enamine or iminium ion intermediates.

The asymmetric Michael addition is a key reaction for constructing the pyrrolidinone skeleton with control over stereochemistry at the 4-position. For instance, the addition of an aldehyde to a nitroalkene, catalyzed by a chiral pyrrolidine-based organocatalyst, can generate a precursor to a 4-substituted pyrrolidinone with high enantioselectivity. rsc.org Subsequent transformations can then lead to the desired this compound.

Various prolinamide organocatalysts have been developed to enhance the stereoselectivity of these transformations. The catalyst's structure, including substituents on the pyrrolidine ring and the amide moiety, can be fine-tuned to achieve optimal results for specific substrates. rsc.org

| Organocatalyst | Reaction Type | Reactants | Product | Enantiomeric Excess (ee %) | Diastereomeric Ratio (dr) | Reference |

| Prolinamide derivative | Aldol Reaction | Cyclohexanone, p-nitrobenzaldehyde | Anti-aldol product | Up to 99% | Varies | rsc.org |

| Chiral Pyrrolidine Bridged POSS | Michael Addition | Aldehyde, Nitrostyrene | Substituted Pyrrolidine | 95-98% | up to 99:1 | acs.org |

| Cinchonidine derived amino-squaramide | Cascade Reaction | N-Tosyl aminomethyl enone, trans-α-cyano-α,β-unsaturated ketone | Highly substituted pyrrolidine | High | High | researchgate.net |

This table provides examples of organocatalytic asymmetric reactions for the synthesis of substituted pyrrolidines, which are relevant to the synthesis of chiral this compound.

Biocatalysis for Selective Functionalization

Biocatalysis utilizes enzymes or whole microorganisms to perform chemical transformations with high selectivity and under mild, environmentally benign conditions. For the synthesis of this compound, biocatalysis offers promising routes for both the construction of the chiral center and the functionalization of the pyrrolidinone ring.

Transaminases (TAs) are enzymes that can be used for the asymmetric synthesis of chiral amines from prochiral ketones. A dynamic kinetic resolution process employing a ω-transaminase has been used to synthesize enantiomerically enriched 4-phenylpyrrolidin-2-one. rsc.org A similar strategy could be applied to a ketone precursor of this compound.

Laccases are another class of enzymes that have been used in the synthesis of functionalized pyrrolidin-2,3-diones. bohrium.com While not directly producing a 4-substituted pyrrolidin-2-one, this demonstrates the potential of enzymes to catalyze complex transformations on the pyrrolidinone scaffold. Furthermore, a one-pot photoenzymatic synthesis has been developed for N-Boc-3-amino/hydroxy-pyrrolidine, combining photochemical oxyfunctionalization with enzymatic transamination or carbonyl reduction, achieving high conversions and enantiomeric excess. orgsyn.org

| Enzyme | Reaction Type | Substrate | Product | Conversion/Yield (%) | Enantiomeric Excess (ee %) | Reference |

| ω-Transaminase (ATA-117) | Dynamic Kinetic Resolution | 4-oxo-4-phenylbutanamide | (R)-4-phenylpyrrolidin-2-one | 92% | >99% | rsc.org |

| Myceliophthora thermophila laccase | Oxidative 1,4-addition | Catechol, 3-hydroxy-1,5-dihydro-2H-pyrrol-2-one | Pyrrolidine-2,3-dione | 42-91% | N/A | bohrium.com |

| Transaminase (3HMU or ATA-117) | Reductive Amination | N-Boc-3-pyrrolidinone | N-Boc-3-aminopyrrolidine | >80% | >99% | orgsyn.org |

This table illustrates the application of biocatalysis in the synthesis of chiral pyrrolidinones and related structures, suggesting potential enzymatic routes to this compound.

Future Perspectives and Emerging Research Avenues for 4 Isopropylpyrrolidin 2 One

Development of Novel Synthetic Methodologies and Green Chemistry Principles

While established routes to 4-substituted pyrrolidin-2-ones exist, the development of more efficient, sustainable, and versatile synthetic methods remains a key objective. Future research will likely focus on several promising areas that align with the principles of green chemistry.

Biocatalysis: The use of enzymes to construct chiral molecules is a rapidly advancing field. escholarship.orgnih.govnih.gov Directed evolution of enzymes like cytochrome P450s has already yielded variants capable of catalyzing intramolecular C(sp³)-H amination to form pyrrolidine (B122466) derivatives with high enantioselectivity. escholarship.orgnih.gov Future work could tailor specific enzymes for the direct and highly selective synthesis of (R)- or (S)-4-isopropylpyrrolidin-2-one from simple, renewable starting materials. Another biocatalytic approach involves the use of transaminases for the reductive amination of keto-esters, which can spontaneously cyclize to form lactams. rsc.org This strategy offers a green alternative to traditional chemical methods, often proceeding in aqueous media under mild conditions. rsc.org

Flow Chemistry: Continuous flow chemistry offers significant advantages over traditional batch processing, including enhanced safety, better process control, improved scalability, and faster reaction times. acs.orgacs.org The application of flow chemistry to the synthesis of pyrrolidinones is an emerging area. acs.orgresearchgate.net For instance, electrochemical oxidative cyclization has been successfully translated from batch to a continuous flow reactor, achieving high productivity for 2-pyrrolidinone (B116388) synthesis. acs.org Future research could adapt such technologies for the asymmetric synthesis of 4-isopropylpyrrolidin-2-one, potentially integrating catalytic steps and purification into a single, automated process. acs.orgcam.ac.uk

Novel Catalytic Systems: The exploration of new catalytic systems is crucial for improving atom economy and reducing waste. This includes the development of metal-free, organocatalytic methods for key bond-forming reactions. acs.org For example, organocatalytic oxidation of amines to imines has enabled a one-pot construction of β-lactam scaffolds, a strategy that could be adapted for γ-lactams. acs.org Furthermore, the use of earth-abundant metal catalysts for C-H amination reactions presents another sustainable avenue for pyrrolidine synthesis. nih.govacs.org Additionally, photocatalysis is emerging as a powerful tool for lactam synthesis, offering mild and environmentally friendly reaction pathways. researchgate.net

Table 1: Comparison of Emerging Synthetic Methodologies for Pyrrolidinones

| Methodology | Potential Advantages for this compound Synthesis | Key Research Focus |

|---|---|---|

| Biocatalysis | High enantioselectivity, mild reaction conditions, use of renewable feedstocks. | Engineering enzymes with specific substrate tolerance and stereoselectivity. escholarship.orgnih.gov |

| Flow Chemistry | Improved safety, scalability, process control, and productivity. acs.org | Development of integrated flow reactors for multi-step asymmetric synthesis and purification. acs.orgcam.ac.uk |

| Organocatalysis | Avoidance of toxic metal catalysts, environmentally friendly. acs.org | Designing new chiral organocatalysts for asymmetric cyclization reactions. |

| Photocatalysis | Use of visible light as a renewable energy source, mild reaction conditions. researchgate.net | Exploring novel photocatalytic cycles for C-N bond formation and cyclization. |

| Electrosynthesis | Use of electricity as a clean reagent, potential for high efficiency. rsc.org | Designing selective electrochemical cyclization reactions using sustainable materials. acs.org |

Application of Advanced Analytical Techniques for Enhanced Characterization

A thorough understanding of the three-dimensional structure, purity, and physicochemical properties of this compound is essential for its application. Advanced analytical techniques are indispensable for this purpose, particularly in distinguishing between its enantiomers, which can have vastly different biological activities. selvita.com

Future research will increasingly rely on sophisticated methods such as:

Chiral Chromatography: Supercritical Fluid Chromatography (SFC) is becoming a dominant technique for chiral separations due to its speed, efficiency, and reduced consumption of organic solvents compared to traditional High-Performance Liquid Chromatography (HPLC). selvita.comnih.goveuropeanpharmaceuticalreview.com The development of new chiral stationary phases (CSPs), such as chlorinated polysaccharide-based columns, will continue to improve the resolution and efficiency of separating enantiomers of this compound and its derivatives. nih.gov

X-ray Crystallography: Single-crystal X-ray diffraction provides definitive proof of a molecule's absolute configuration and detailed information about its three-dimensional structure and intermolecular interactions in the solid state. dntb.gov.ua This technique will be crucial for characterizing new derivatives of this compound and for understanding how the isopropyl group influences its crystal packing.

Advanced NMR Spectroscopy: While standard NMR is routine, advanced techniques like 2D NMR (COSY, HSQC, HMBC) are vital for unambiguous structure elucidation of complex derivatives. Furthermore, the use of chiral shift reagents or chiral solvating agents in NMR can be employed to determine enantiomeric purity.

Predictive Computational Modeling for Pyrrolidinone Design and Reaction Optimization

Computational chemistry has become a powerful partner to experimental work, enabling the prediction of molecular properties and the elucidation of reaction mechanisms. nih.govrsc.orgresearchgate.net For this compound, computational modeling offers several promising research avenues.

Reaction Mechanism Elucidation: Density Functional Theory (DFT) calculations can be used to model the transition states and intermediates of synthetic reactions. nih.govrsc.orgnih.govacs.org This allows researchers to understand the origins of stereoselectivity, optimize reaction conditions (e.g., catalyst, solvent, temperature), and predict the feasibility of new synthetic routes before attempting them in the lab. acs.orgnih.gov For instance, DFT studies have been used to investigate the mechanisms of copper-catalyzed C-H amination to form pyrrolidines and to understand anomalies in NMR coupling constants in substituted lactams. nih.govnih.gov

Property Prediction: Computational models can predict a wide range of physicochemical properties, such as solubility, lipophilicity, and metabolic stability. nih.govacs.orgpharmajen.com These predictions are invaluable in the early stages of designing new molecules based on the this compound scaffold, for example, in drug discovery projects. pharmajen.com By creating libraries of virtual compounds and calculating their properties, researchers can prioritize the synthesis of molecules with the most promising characteristics.

De Novo Design: Machine learning and artificial intelligence are beginning to be applied to the de novo design of molecules with specific desired properties. By training algorithms on large datasets of known molecules and their activities, it may become possible to design novel pyrrolidinone derivatives with enhanced performance for a particular application.

Table 2: Applications of Computational Modeling in this compound Research

| Modeling Technique | Application Area | Expected Outcome |

|---|---|---|

| Density Functional Theory (DFT) | Reaction Mechanism Studies | Understanding stereoselectivity, optimizing reaction conditions, predicting feasibility of new synthetic routes. nih.govnih.gov |

| Quantum Mechanics (QM) | Spectroscopic Analysis | Predicting NMR spectra and other spectroscopic properties to aid in structure confirmation. researchgate.net |

| Molecular Dynamics (MD) | Solvation and Conformation | Simulating the behavior of the molecule in different solvents to predict solubility and conformational preferences. researchgate.net |

| QSAR/Machine Learning | Property Prediction | Predicting biological activity and physicochemical properties for new virtual derivatives. pharmajen.com |

Exploration of Undiscovered Chemical Reactivity and Transformation Pathways

The pyrrolidinone ring, while relatively stable, possesses reactive sites that can be exploited for further chemical transformations. Future research will likely focus on uncovering novel reactions to expand the synthetic utility of this compound.

Ring-Opening Polymerization (ROP): Lactams are monomers for the synthesis of polyamides. Anionic ring-opening polymerization (AROP) is a widely used method for this transformation. nih.govmdpi.comresearchgate.net The presence of the 4-isopropyl group could impart unique properties, such as altered thermal stability or solubility, to the resulting polyamide. Investigating the kinetics and mechanism of the ROP of this compound could lead to the development of new functional polymers. acs.org While thermodynamically less favorable than for larger lactams like ε-caprolactam, the polymerization of pyrrolidinones can be achieved. researchgate.net

Selective C-H Functionalization: The direct functionalization of C-H bonds is a powerful strategy in modern organic synthesis. Developing methods to selectively functionalize the C-H bonds at the C-3 or C-5 positions of the this compound ring, or even on the isopropyl group itself, would provide rapid access to a diverse range of new derivatives without the need for pre-functionalized starting materials.

Ring Expansion and Rearrangement: Exploring reactions that can induce ring expansion or rearrangement of the pyrrolidinone core could lead to the synthesis of other important heterocyclic structures, such as piperidines or other medium-sized rings. researchgate.net For example, a novel biotransformation pathway involving the ring-opening of an aminopyrrolidine followed by intramolecular cyclization to form an aminopiperidine has been observed, suggesting that such transformations are possible. nih.gov

Derivatization of the Lactam Nitrogen: The N-H bond of the lactam is a key site for functionalization. While N-alkylation and N-acylation are common, exploring more complex and novel derivatizations could lead to compounds with unique properties. This could include the introduction of photo-responsive groups, catalyst-directing groups, or moieties that enable conjugation to biomolecules.

常见问题

Basic Research Questions

Q. What are the recommended spectroscopic techniques for characterizing 4-Isopropylpyrrolidin-2-one, and how should data interpretation be validated?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : Use H and C NMR to confirm the structure. Key signals include the carbonyl (C=O) resonance at ~175–180 ppm in C NMR and the isopropyl group’s splitting pattern in H NMR (δ ~1.0–1.2 ppm for CH and δ ~2.5–3.0 ppm for the methine proton) .

- Infrared Spectroscopy (IR) : Validate the lactam carbonyl stretch at ~1660–1680 cm.

- High-Performance Liquid Chromatography (HPLC) : Employ a C18 column with UV detection (λ = 210–254 nm) to assess purity. Validate against certified reference standards (e.g., LGC Standards) .

- Validation : Cross-reference spectral data with published analogs (e.g., pyrrolidinone derivatives in peer-reviewed journals) and use triplicate measurements to ensure reproducibility .

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for synthesis or weighing .

- Emergency Measures : For skin contact, wash immediately with soap and water. For inhalation, move to fresh air and seek medical attention. Maintain SDS documentation aligned with GHS-US standards .

- Storage : Store in airtight containers at 2–8°C to prevent hygroscopic degradation .

Q. How can researchers optimize the synthesis of this compound to improve yield and purity?

- Methodological Answer :

- Reaction Conditions : Use catalytic hydrogenation or cyclization of isopropyl-substituted precursors. Optimize solvent (e.g., THF or DMF) and catalyst (e.g., Pd/C for hydrogenation) .

- Purification : Recrystallize from ethanol/water mixtures or use silica gel chromatography (eluent: ethyl acetate/hexane, 3:7 ratio) .

- Yield Tracking : Monitor reaction progress via TLC and compare yields across three independent trials to identify variability sources .

Advanced Research Questions

Q. What computational methods are effective for studying the conformational dynamics of 4-Isopropylprolidin-2-one in drug-target interactions?

- Methodological Answer :

- Molecular Dynamics (MD) Simulations : Use software like GROMACS or AMBER to model the compound’s ring puckering and isopropyl group orientation. Apply force fields (e.g., CHARMM36) for accuracy .

- Docking Studies : Perform AutoDock Vina simulations to predict binding affinities with target proteins (e.g., kinases or GPCRs). Validate with experimental IC values from enzyme inhibition assays .

- Data Analysis : Use PyMOL for visualization and statistical tools (e.g., R or Python) to correlate conformational stability with biological activity .

Q. How can contradictory data on the compound’s solubility in polar vs. nonpolar solvents be resolved?

- Methodological Answer :

- Experimental Design : Conduct solubility tests in triplicate using USP-class solvents (e.g., water, ethanol, DCM) under controlled temperatures (25°C ± 0.5°C). Measure via gravimetric analysis or UV-Vis spectroscopy .

- Statistical Analysis : Apply ANOVA to compare means and identify outliers. Use Hansen Solubility Parameters (HSPs) to model solvent compatibility .

- Literature Review : Cross-validate results with studies on structurally similar lactams (e.g., 4-piperidone derivatives) to contextualize discrepancies .

Q. What strategies are recommended for evaluating the compound’s metabolic stability in preclinical studies?

- Methodological Answer :

- In Vitro Assays : Use liver microsomes (human or rodent) to assess Phase I metabolism. Monitor degradation via LC-MS/MS over 0–60 minutes .

- In Vivo Pharmacokinetics : Administer the compound to animal models (e.g., Sprague-Dawley rats) and measure plasma concentrations at timed intervals. Calculate half-life (t) and clearance rates .

- Data Interpretation : Apply compartmental modeling (e.g., non-linear mixed-effects modeling) to extrapolate human pharmacokinetics .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。